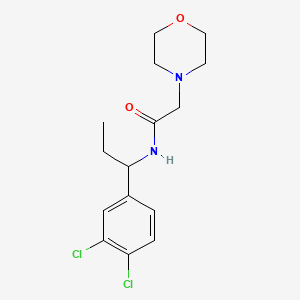
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide typically involves the reaction of 3,4-dichlorophenylpropylamine with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 3,4-dichlorophenylpropylamine, morpholine, and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The pathways involved include:
Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways.
Receptor Modulation: Interaction with receptors that mediate pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(3,4-Dichlorophenyl)propyl)-4-isopropylaniline
- N-(3,4-Dichlorophenyl)-N’-(1-(hydroxymethyl)propyl)urea
Uniqueness
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide is unique due to its specific combination of a dichlorophenyl group, a propyl chain, and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
42176-44-3 |
|---|---|
Fórmula molecular |
C15H20Cl2N2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
N-[1-(3,4-dichlorophenyl)propyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-2-14(11-3-4-12(16)13(17)9-11)18-15(20)10-19-5-7-21-8-6-19/h3-4,9,14H,2,5-8,10H2,1H3,(H,18,20) |
Clave InChI |
GPSLPYVYJABDMU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


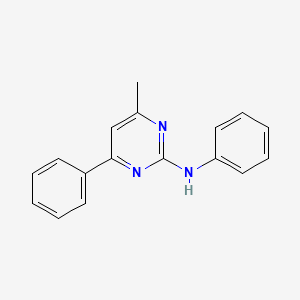
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
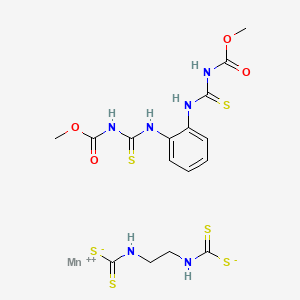
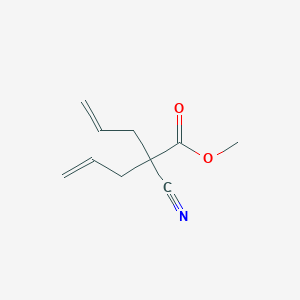
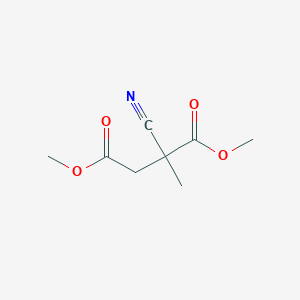
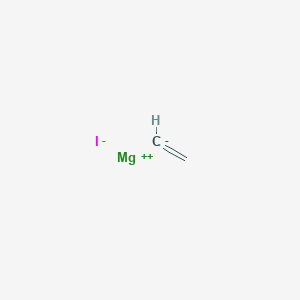
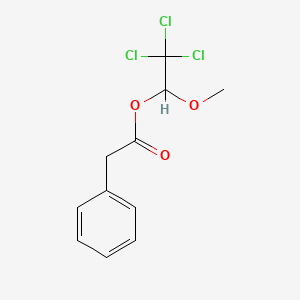
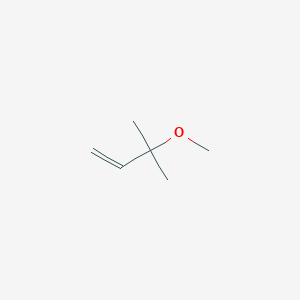
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
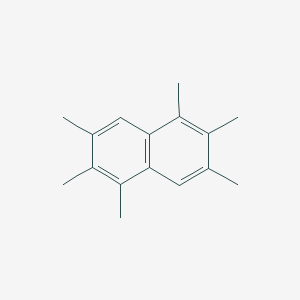
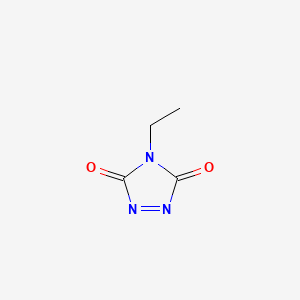
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
